N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide

Description

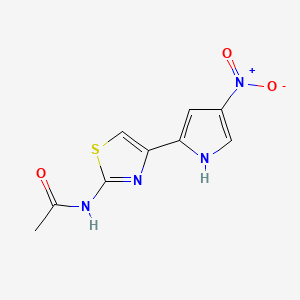

N-(4-(5-Nitro-2-furyl)-2-thiazolyl)acetamide (NFTA) is a nitrofuran-derived thiazole compound with a well-documented carcinogenic profile across multiple species, including mice, rats, dogs, and hamsters . Structurally, NFTA features a 5-nitro-2-furyl moiety attached to the 4-position of a thiazole ring, with an acetamide group at the 2-position (Figure 1). This compound has been extensively studied for its rapid absorption and excretion in rats, with metabolites detected in urine, feces, and intestinal contents . NFTA is a potent leukemogen and inducer of stomach neoplasms in Swiss mice, with dose-dependent tumorigenicity observed even at low dietary concentrations (0.01–0.1%) . The International Agency for Research on Cancer (IARC) classifies NFTA as a Group 2B carcinogen (possibly carcinogenic to humans) .

Properties

CAS No. |

58139-58-5 |

|---|---|

Molecular Formula |

C9H8N4O3S |

Molecular Weight |

252.25 g/mol |

IUPAC Name |

N-[4-(4-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C9H8N4O3S/c1-5(14)11-9-12-8(4-17-9)7-2-6(3-10-7)13(15)16/h2-4,10H,1H3,(H,11,12,14) |

InChI Key |

XCOQAFYSNOUYJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC(=CN2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide typically involves the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with thioamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide can undergo several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: The major product is the corresponding nitroso or amino derivative.

Reduction: The major product is the reduced form of the compound with an amino group.

Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1. Acetylcholinesterase Inhibition

One of the prominent applications of N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide is its role as an acetylcholinesterase (AChE) inhibitor. A study demonstrated that derivatives of this compound exhibited selective inhibition of AChE, which is crucial in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) analysis indicated that certain substitutions on the pyrrole ring enhanced inhibitory potency against AChE compared to butyrylcholinesterase (BChE) .

2. Anticonvulsant Properties

Thiazole derivatives, including those similar to this compound, have been investigated for their anticonvulsant properties. Research has shown that thiazole-containing compounds can exhibit significant anticonvulsant activity, making them candidates for further development in treating epilepsy and related disorders .

Biological Studies

3. Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of this compound with AChE. These studies revealed that the compound effectively binds to the active site of AChE, forming critical hydrogen bonds and hydrophobic interactions that contribute to its inhibitory effects . This information is vital for designing more potent derivatives.

4. Toxicological Assessments

The safety profile of this compound has also been a focus of research. Toxicity databases indicate that understanding the toxicological implications of such compounds is essential for their potential therapeutic use .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group may play a crucial role in its bioactivity, potentially undergoing reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The carcinogenic activity of NFTA is contextualized by comparing it to other 5-nitrofuran and thiazole derivatives. Key structural variations, such as substituent groups and heterocyclic modifications, significantly influence target organ specificity and potency.

Formic Acid 2-[4-(5-Nitro-2-furyl)-2-thiazolyl]hydrazide

- Structure : Replaces NFTA’s acetamide with a hydrazide group.

- Activity: Induces mammary gland tumors (benign and malignant), renal adenomas/adenocarcinomas, intestinal adenocarcinomas, and auditory canal carcinomas in rats . In Swiss mice, it causes gastric squamous cell carcinomas, lung alveolar carcinomas, and leukemias .

- Potency : Higher tumor multiplicity than NFTA, with 95% of treated mice developing malignancies .

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide

- Structure : Substitutes acetamide with a formamide group.

- Activity: A potent bladder carcinogen in Sprague-Dawley rats, inducing urinary bladder carcinomas in 100% of treated animals .

- Metabolism : Likely metabolized to reactive intermediates that alkylate bladder epithelium DNA .

5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine

- Structure : Replaces the thiazole ring with an oxadiazine ring.

- Activity : Causes hemangioendothelial sarcomas in the liver, mesentery, and lungs of rats, a unique profile compared to NFTA’s epithelial tumors .

- Potency : 100% incidence of vascular tumors at 37 weeks of exposure .

2-Hydrazino-4-(5-nitro-2-furyl)thiazole

- Structure : Lacks the acetamide group, featuring a free hydrazine moiety.

- Activity: Predominantly induces mammary carcinomas (91% incidence) in rats, with secondary tumors in the kidney and liver .

- Mechanism: Hydrazine-derived genotoxic metabolites may drive carcinogenicity .

Structural Determinants of Carcinogenicity

Role of the 5-Nitro-2-furyl Group

- The nitro group facilitates metabolic activation into reactive intermediates (e.g., nitroso derivatives), which alkylate DNA .

Impact of Substituent Groups

- Acetamide vs. Hydrazide : NFTA’s acetamide group correlates with leukemogenic activity, while hydrazide derivatives favor epithelial tumors .

- Formamide vs. Acetamide : Formamide derivatives target the bladder, whereas acetamide derivatives (NFTA) affect hematopoietic and gastric systems .

Heterocyclic Modifications

- Thiazole rings enhance metabolic stability, promoting systemic distribution. Replacing thiazole with oxadiazine shifts tumorigenicity to vascular tissues .

Comparative Data Table

Biological Activity

N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide, with the CAS number 58139-58-5, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O₃S, and it has a molecular weight of 252.25 g/mol. The compound features a thiazole ring, which is often associated with diverse biological activities due to its unique electronic properties and ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of several thiazole-based compounds against various bacterial strains. The results showed that compounds similar to this compound demonstrated notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 µg/mL to 400 µg/mL for different strains .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. faecalis | 100 |

| Similar Thiazole Compound | Staphylococcus aureus | 50 |

| Reference Drug (Ciprofloxacin) | Various | 25 |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A recent review highlighted that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that a thiazole-integrated compound had an IC50 value lower than that of doxorubicin against A-431 human epidermoid carcinoma cells .

The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring significantly influence the anticancer activity. Specifically, electron-donating groups at certain positions enhance potency.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | PC3 (Prostate Cancer) | 5.71 |

| This compound | A-431 (Epidermoid Carcinoma) | < Doxorubicin |

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study assessing a series of thiazole-integrated compounds, certain derivatives exhibited significant anticonvulsant activity in animal models, suggesting that the incorporation of the thiazole moiety is beneficial for enhancing this pharmacological effect .

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive investigation on the antimicrobial efficacy of this compound revealed its potential against resistant strains of bacteria, highlighting its relevance in addressing antibiotic resistance issues .

- Cytotoxicity Assessment : In vitro studies demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, making it a candidate for further development in cancer therapeutics .

- SAR Analysis : The importance of substituents on the thiazole and pyrrole rings was emphasized in multiple studies, indicating that specific modifications can lead to enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.